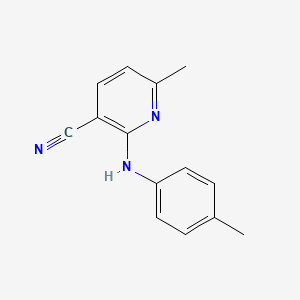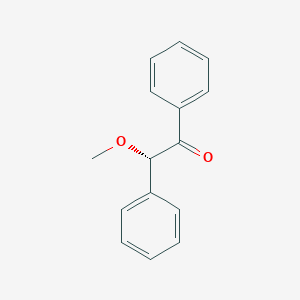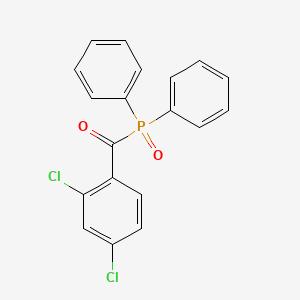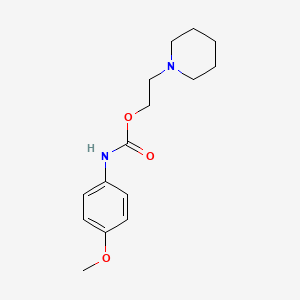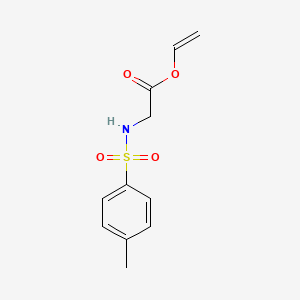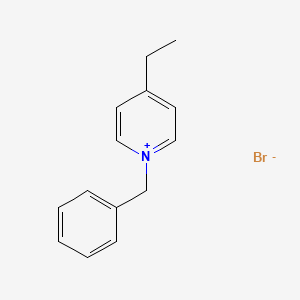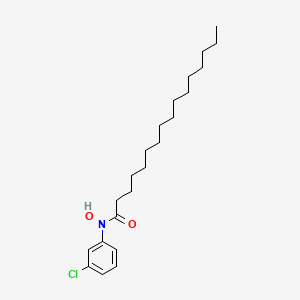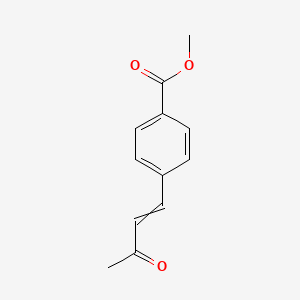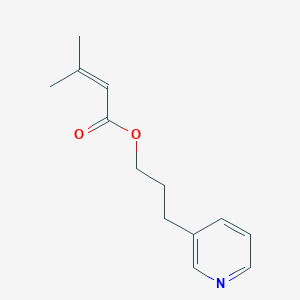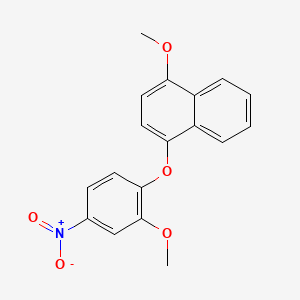
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. This compound is notable for its unique combination of methoxy and nitro functional groups attached to a naphthalene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multi-step organic reactions. One common method includes the nitration of methoxynaphthalene followed by etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups or further oxidize to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- 1-Methoxy-4-nitronaphthalene
- 1-Nitro-4-methoxynaphthalene
- Methyl 4-nitronaphthyl ether
Comparison: 1-Methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene is unique due to the presence of both methoxy and nitro groups on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
| 83054-25-5 | |
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-methoxy-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H15NO5/c1-22-15-9-10-16(14-6-4-3-5-13(14)15)24-17-8-7-12(19(20)21)11-18(17)23-2/h3-11H,1-2H3 |
InChI Key |
VSQARESDJRIKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


